molecular formula C20H30O2Si2 B12541360 Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl- CAS No. 666747-77-9

Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-

Cat. No.: B12541360
CAS No.: 666747-77-9
M. Wt: 358.6 g/mol
InChI Key: MJUCSKQJICGEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl- is a chemical compound that belongs to the class of organosilicon compounds These compounds are characterized by the presence of silicon atoms bonded to organic groups The compound is notable for its unique structure, which includes a phenylene group substituted with ethynediyl and trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl- typically involves the reaction of 4,5-diethoxy-1,2-dibromobenzene with trimethylsilylacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). The reaction proceeds through a Sonogashira coupling mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.

    Biology: The compound can be used in the development of silicon-based biomaterials.

    Industry: It is used in the production of advanced materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl- involves its interaction with various molecular targets. The ethynediyl groups can participate in π-π interactions with aromatic systems, while the trimethylsilyl groups can enhance the compound’s lipophilicity and facilitate its incorporation into organic matrices. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(trimethylsilyl)benzene: Similar in structure but lacks the ethynediyl groups.

    Silane, [(4,5-dibromo-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-]: Similar structure but with bromine substituents instead of ethoxy groups.

Uniqueness

Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl- is unique due to the presence of both ethynediyl and trimethylsilyl groups, which impart distinct chemical properties and potential applications. The ethoxy groups also enhance its solubility and reactivity compared to similar compounds.

Properties

CAS No.

666747-77-9

Molecular Formula

C20H30O2Si2

Molecular Weight

358.6 g/mol

IUPAC Name

2-[4,5-diethoxy-2-(2-trimethylsilylethynyl)phenyl]ethynyl-trimethylsilane

InChI

InChI=1S/C20H30O2Si2/c1-9-21-19-15-17(11-13-23(3,4)5)18(12-14-24(6,7)8)16-20(19)22-10-2/h15-16H,9-10H2,1-8H3

InChI Key

MJUCSKQJICGEEH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#C[Si](C)(C)C)C#C[Si](C)(C)C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.